N-(4-hydroxy-5-isopropyl-2-methylphenyl)-4-methylbenzenesulfonamide
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Overview
Description
- N-(4-hydroxy-5-isopropyl-2-methylphenyl)-4-methylbenzenesulfonamide belongs to the class of benzenesulfonamides, a group of compounds known for their varied biological activities, including antitumor properties and enzyme inhibition (Owa et al., 2002).
Synthesis Analysis
- The synthesis of similar sulfonamide compounds typically involves reactions with amines and sulfonyl chlorides. For instance, N-allyl-N-benzyl-4-methylbenzenesulfonamide was synthesized via a two-step process involving the treatment of 4-methylbenzenesulfonyl chloride with primary amines (Stenfors & Ngassa, 2020).
Molecular Structure Analysis
- The molecular structure of benzenesulfonamides can be characterized using various spectroscopic techniques. For example, crystal structures of related compounds have been studied, revealing supramolecular architectures controlled by interactions like C—H⋯πaryl and C—H⋯O intermolecular interactions (Rodrigues et al., 2015).
Chemical Reactions and Properties
- Benzenesulfonamides undergo various chemical reactions, including interactions with other organic molecules and ions. For instance, complexes of Cu(II), Ni(II), Co(II), and Fe(II) ions with N-[2-[(hydroxyalkylimino)methyl]phenyl]-4-methylbenzenesulfonamides have been synthesized (Burlov et al., 2018).
Physical Properties Analysis
- The physical properties of benzenesulfonamides, including their crystal and molecular structures, can be determined using X-ray crystallography and other spectroscopic methods. These analyses help in understanding the steric and electronic properties of these molecules (Rublova et al., 2017).
Chemical Properties Analysis
- Benzenesulfonamides exhibit a range of chemical properties, including enzyme inhibition and interactions with biological targets. For example, some derivatives have been studied for their anticholinesterase and antioxidant activities, indicating their potential in therapeutic applications (Mphahlele et al., 2021).
properties
IUPAC Name |
N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-11(2)15-10-16(13(4)9-17(15)19)18-22(20,21)14-7-5-12(3)6-8-14/h5-11,18-19H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOFRJDBDUMWCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2C)O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxy-5-isopropyl-2-methylphenyl)-4-methylbenzenesulfonamide |
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